Cyclopropyl(pyrimidin-5-yl)methanone
Description
Cyclopropyl(pyrimidin-5-yl)methanone is a ketone derivative featuring a cyclopropyl group linked to a pyrimidine ring via a carbonyl moiety. The cyclopropyl group enhances metabolic stability and steric selectivity, while the pyrimidine ring contributes to π-π stacking interactions in biological targets .
Properties
CAS No. |
117975-23-2 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
cyclopropyl(pyrimidin-5-yl)methanone |
InChI |
InChI=1S/C8H8N2O/c11-8(6-1-2-6)7-3-9-5-10-4-7/h3-6H,1-2H2 |
InChI Key |
GQOXMZWMEXJKCI-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)C2=CN=CN=C2 |
Canonical SMILES |
C1CC1C(=O)C2=CN=CN=C2 |
Synonyms |
Methanone, cyclopropyl-5-pyrimidinyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Computational Modeling : While ’s Colle-Salvetti correlation-energy formula is foundational for density-functional theory (DFT), its application to predict the electronic properties of cyclopropyl-pyrimidine derivatives remains unexplored .
- Experimental Gaps : Direct data on the target compound’s solubility, stability, and bioactivity are absent in the evidence. Comparisons rely on structural extrapolation from analogs.
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